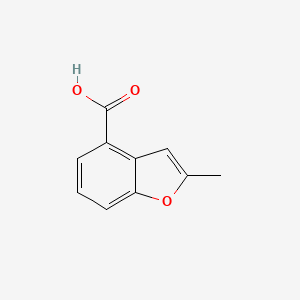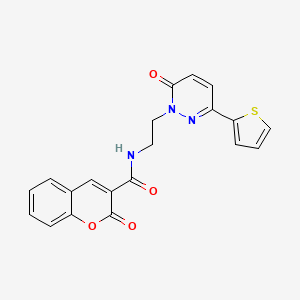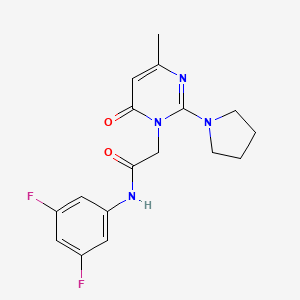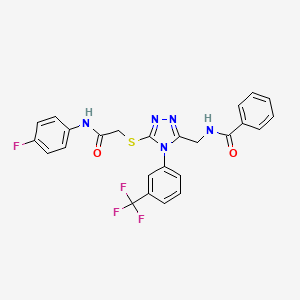
4-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and has shown promise in a number of different research areas.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is not fully understood, which may limit its usefulness in certain types of experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide has a number of advantages and limitations for use in laboratory experiments. Some of these include:
Advantages:
1. Potential Anti-Cancer Properties: This compound has been found to have potential anti-cancer properties, making it a promising candidate for further study in cancer research.
2. Reduction of Inflammation: this compound has been shown to reduce inflammation in a number of different tissues and organs, making it a useful tool for studying the effects of inflammation on various physiological processes.
Limitations:
1. Limited Availability: This compound is not widely available, and may be difficult to obtain for use in laboratory experiments.
2. Limited Understanding of
Direcciones Futuras
There are a number of potential future directions for research involving 4-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide. Some of these include:
1. Further Cancer Research: This compound has shown promise in inhibiting the growth of cancer cells, and further research could explore its potential as a cancer treatment.
2. Neurodegenerative Disease Research: this compound has been studied for its potential applications in the treatment of neurodegenerative diseases, and further research could explore its effectiveness in this area.
3. Cardiovascular Disease Research: This compound has been shown to improve cardiovascular function, and further research could explore its potential as a treatment for cardiovascular disease.
In conclusion, this compound is a promising compound that has shown potential applications in a number of different scientific research areas. Its mechanism of action is not fully understood, but it has been found to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and the reduction of inflammation. While there are limitations to its use in laboratory experiments, there are also a number of potential future directions for research involving this compound.
Métodos De Síntesis
The synthesis of 4-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide involves a multi-step process that begins with the reaction of 2-aminobenzoic acid with 2-bromo-4,7-dimethoxybenzothiazole. This reaction yields an intermediate product, which is then reacted with benzoyl chloride to produce the final compound.
Aplicaciones Científicas De Investigación
4-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide has been studied for its potential applications in a number of different scientific research areas. Some of these areas include:
1. Cancer Research: This compound has been found to have potential anti-cancer properties, and has been studied for its ability to inhibit the growth of cancer cells.
2. Neurodegenerative Diseases: this compound has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Cardiovascular Disease: This compound has been shown to have potential applications in the treatment of cardiovascular disease, and has been studied for its ability to reduce inflammation and improve cardiovascular function.
Propiedades
IUPAC Name |
4-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S/c1-21-11-7-8-12(22-2)14-13(11)18-16(23-14)19-15(20)9-3-5-10(17)6-4-9/h3-8H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKUBFNVQRDGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid](/img/structure/B2904072.png)
![3-Tert-butyl-9-methyl-1,7-bis(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2904073.png)
![2-chloro-N-{[4-(3,4-dichlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-6-fluorobenzamide](/img/structure/B2904074.png)
![N-({[(4-chlorobenzyl)oxy]imino}methyl)-1-(2-pyrimidinyl)-4-piperidinecarboxamide](/img/structure/B2904075.png)


![N-[4-[4-[(2,6-difluorobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]-2,6-difluorobenzamide](/img/structure/B2904080.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2904081.png)


![2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2904087.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide](/img/structure/B2904091.png)